N,N-dimethyl-4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine
Description
N,N-dimethyl-4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine (CAS: 2640967-72-0, molecular weight: 338.4) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core linked to a pyrimidin-2-amine moiety via a piperazine bridge. The structure includes a 2-methyl substituent on the pyrazolo[1,5-a]pyrazine ring and N,N-dimethyl groups on the pyrimidine amine . This compound belongs to a class of kinase-targeting molecules, as inferred from structural analogs in the literature (e.g., pyrazolo[1,5-a]pyrimidines and pyrazine-pyrimidine hybrids) .
Properties
IUPAC Name |
N,N-dimethyl-4-[4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N8/c1-13-12-14-16(18-6-7-25(14)21-13)24-10-8-23(9-11-24)15-4-5-19-17(20-15)22(2)3/h4-7,12H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUYCGNBNBIERI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=NC(=NC=C4)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar pyrazolo[3,4-d]pyrimidine derivatives have been reported to exhibit significant anticancer activity. These compounds are known to inhibit cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle.
Mode of Action
Similar compounds have been found to interact with their targets, such as cdk2, leading to inhibition of the enzyme’s activity. This interaction results in the disruption of the cell cycle, thereby inhibiting the proliferation of cancer cells.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell cycle regulation, given its potential inhibitory effect on CDK2. By inhibiting CDK2, the compound could disrupt the progression from the G1 phase to the S phase of the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells.
Biochemical Analysis
Biochemical Properties
N,N-dimethyl-4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates, a process crucial for many cellular functions. Additionally, it binds to specific receptors on cell surfaces, modulating signal transduction pathways that regulate cell growth and differentiation.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis (programmed cell death) by activating specific signaling cascades. It also affects the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation. Furthermore, it modulates metabolic pathways, leading to changes in the production and utilization of cellular energy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it inhibits kinase activity by binding to the ATP-binding site, preventing the transfer of phosphate groups. This inhibition leads to downstream effects on various signaling pathways, ultimately affecting cellular functions. Additionally, this compound can modulate gene expression by interacting with transcription factors, proteins that regulate the transcription of specific genes.
Biological Activity
N,N-Dimethyl-4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine, a complex organic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural configuration that combines a pyrimidine core with pyrazolo[1,5-a]pyrazine and piperazine moieties, which contribute to its pharmacological properties.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 338.4 g/mol. Its structure is characterized by the following components:
- Pyrimidine Core : Central to its biological activity.
- Pyrazolo[1,5-a]pyrazine Moiety : Imparts unique interaction capabilities with biological targets.
- Piperazine Ring : Enhances solubility and bioavailability.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the fields of oncology and neurology. Its potential applications include:
- Anticancer Activity : Similar compounds have shown efficacy against various cancer cell lines, including leukemia and solid tumors.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer proliferation.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. These interactions may involve:
- Receptor Modulation : Binding to specific receptors and altering their activity.
- Enzyme Inhibition : Blocking the activity of enzymes that facilitate tumor growth or other pathological processes.
Comparative Analysis with Similar Compounds
A comparative analysis reveals that compounds with structural similarities often exhibit overlapping biological activities. The following table summarizes the characteristics of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidines | Fused pyrazole-pyrimidine core | Anticancer, antiviral |
| Piperazine-substituted pyrimidines | Piperazine ring attached to pyrimidine | Enzyme inhibitors |
| 6-(4-piperazinyl) pyrimidines | Piperazine linked to pyrimidine | Anticancer properties |
This structural diversity allows for enhanced therapeutic potential compared to other similar compounds, making this compound a promising candidate for further research.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential through various experimental approaches:
- In Vitro Studies : Demonstrated significant growth inhibition in cultured L1210 leukemia cells and human leukemic myeloblasts, indicating its potential as an anticancer agent .
- Enzymatic Assays : Evaluations against a panel of human kinases showed promising inhibition profiles, suggesting a mechanism that could be exploited for therapeutic interventions .
- Pharmacokinetic Studies : Investigations into the metabolic stability revealed favorable properties that support further development into clinical applications .
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of N,N-dimethyl-4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine and Analogous Compounds
Key Observations :
- The target compound shares a piperazine linker with compounds like 27g and CHK1 inhibitors from , which are critical for enhancing solubility and binding affinity .
- Unlike pyrazolo[1,5-a]pyrimidines in and , the target incorporates a pyrazolo[1,5-a]pyrazine core, which may confer distinct electronic properties and target selectivity .
Analysis :
- The target compound’s synthesis likely involves piperazine coupling under conditions similar to (e.g., heating in ethanol with excess piperazine) .
- Functionalization of the pyrazolo[1,5-a]pyrazine core may require SNAr (nucleophilic aromatic substitution) or transition-metal catalysis, as seen in for pyrazolo[1,5-a]pyrimidines .
Physicochemical Properties
- Melting Points : Pyrazolo[1,5-a]pyrimidine analogs in exhibit melting points of ~132°C (e.g., 4aA), suggesting the target compound may have comparable thermal stability .
- Solubility: Piperazine-containing compounds (e.g., 5 in ) show moderate solubility in polar solvents like ethanol, which is critical for bioavailability .
Preparation Methods
Pyrimidine Core Formation
The pyrimidine ring is constructed via condensation reactions using guanidine derivatives and carbonyl-containing precursors. A patent (CN102952083B) describes a scalable method for 2-aminopyrimidine synthesis using N,N-dimethylformamide (DMF) and guanidine nitrate under basic conditions. Adapting this approach:
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Reaction : DMF reacts with phosphorus trichloride and acetaldehyde diethyl acetal to form an intermediate aldehyde.
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Cyclization : The aldehyde undergoes condensation with guanidine nitrate in methanol under sodium methoxide catalysis (80–90°C, 0.20–0.25 MPa), yielding 2-aminopyrimidine.
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Chlorination : Direct chlorination at position 4 is achieved using phosphorus oxychloride (POCl₃) .
Example Protocol
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Step 1 : 5-Amino-3-methylpyrazole (1.0 eq) reacts with diethyl malonate in ethanol with sodium ethoxide (89% yield).
Key Data
Synthesis of Intermediate B: 4-(Piperazin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine
Pyrazolo[1,5-a]pyrazine Construction
The pyrazolo[1,5-a]pyrazine scaffold is synthesized via cyclocondensation of aminopyrazoles with α,β-diketones or equivalents. A patent (CN103896951A) outlines a route using 3-methyl-5-aminopyrazole and diethyl malonate :
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Cyclization : 3-Methyl-5-aminopyrazole reacts with diethyl malonate under basic conditions to form pyrazolo[1,5-a]pyrimidine-5,7-diol.
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Chlorination : Treatment with POCl₃ yields 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.
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Amination : Selective substitution at position 4 with piperazine occurs under mild conditions (room temperature, potassium carbonate).
Example Protocol
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Step 1 : 5-Amino-3-methylpyrazole + diethyl malonate → dihydroxy intermediate (89% yield).
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Step 3 : Piperazine substitution in dichloromethane (94% yield).
Key Data
Coupling of Intermediates A and B
Buchwald-Hartwig Amination
The final assembly employs palladium-catalyzed coupling to link the pyrimidine and pyrazolo[1,5-a]pyrazine fragments. A method from Search Result uses Pd(dppf)Cl₂ and potassium acetate in dioxane at 100°C:
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Reaction : Intermediate A (4-chloro-N,N-dimethylpyrimidin-2-amine) reacts with Intermediate B (4-(piperazin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine) in the presence of Pd(dppf)Cl₂.
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Conditions : 100°C, 12 hours, inert atmosphere.
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Purification : Silica gel chromatography (petroleum ether/ethyl acetate gradient).
Example Protocol
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Step 1 : Combine intermediates A (1.0 eq) and B (1.2 eq) in dioxane.
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Step 2 : Add Pd(dppf)Cl₂ (2 mol%), potassium acetate (2.0 eq).
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Step 3 : Heat at 100°C for 12 hours under N₂.
Key Data
Analytical Validation and Characterization
Spectroscopic Data
Purity and Yield Optimization
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Chromatography : Silica gel (petroleum ether/ethyl acetate) achieves >95% purity.
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Scale-Up : Reactions performed at 42.3 mmol scale demonstrate reproducibility.
Comparative Analysis of Synthetic Routes
Industrial Feasibility and Cost Considerations
Q & A
Q. What are the common synthetic routes for preparing N,N-dimethyl-4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine, and how are intermediates purified?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Piperazine ring formation : Mannich reactions (condensation of formaldehyde, secondary amines, and ketones) are used to construct the piperazine core .
- Pyrazolo-pyrazine coupling : Nucleophilic substitution or Buchwald-Hartwig amination links the pyrazolo[1,5-a]pyrazine moiety to the piperazine ring .
- Purification : Intermediate products are isolated via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallized from isopropyl alcohol to achieve >95% purity .
- Key characterization : IR spectroscopy confirms functional groups (e.g., N-H stretches at 3300–3400 cm⁻¹), while ¹H/¹³C NMR resolves regiochemistry .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., dimethylamine protons at δ 2.8–3.1 ppm) and carbon types (pyrimidine C4 at δ 160–165 ppm) .
- X-ray crystallography : Resolves absolute configuration, as demonstrated for analogous triazolo-pyrimidines (e.g., C–N bond lengths: 1.32–1.38 Å) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ calculated for C₁₈H₂₃N₇: 354.2045; observed: 354.2043) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize N- vs. O-alkylation byproducts during synthesis?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) favor N-alkylation by stabilizing transition states .
- Temperature control : Lower temperatures (0–5°C) reduce kinetic competition between nucleophilic sites .
- Catalytic additives : KI or K₂CO₃ enhances alkyl halide reactivity, improving regioselectivity .
- Monitoring : HPLC (C18 column, 0.1% TFA in H₂O/MeCN) detects byproducts early; yields >85% are achievable with iterative optimization .
Q. What strategies resolve contradictions in reported biological activity data for pyrazolo-pyrazine derivatives?
- Methodological Answer :
- Structural analogs : Compare substituent effects (e.g., 2-methyl vs. 4-fluorophenyl groups alter kinase inhibition IC₅₀ by 10–100×) .
- Assay standardization : Use consistent cell lines (e.g., HEK293 for GPCR assays) and controls (e.g., ATP levels in kinase studies) .
- Computational modeling : Molecular docking (AutoDock Vina) identifies binding pose variations due to piperazine flexibility .
- Meta-analysis : Aggregate data from PubChem and validated literature to identify trends (e.g., logP <3 correlates with improved bioavailability) .
Q. How can researchers design stability studies for this compound under physiological conditions?
- Methodological Answer :
- pH stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C; monitor degradation via LC-MS over 24–72 hours .
- Oxidative stress : Expose to H₂O₂ (0.1–1 mM) or liver microsomes (CYP450 enzymes) to assess metabolic pathways .
- Light sensitivity : UV-Vis spectroscopy tracks photodegradation (λmax = 270 nm; ΔAbs >10% indicates instability) .
- Data interpretation : Fit degradation kinetics to first-order models (t₁/₂ calculations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
